molecular formula C16H15Cl2N3O2 B294013 N-(3-{[(2,4-dichlorophenyl)carbonyl]amino}propyl)pyridine-4-carboxamide

N-(3-{[(2,4-dichlorophenyl)carbonyl]amino}propyl)pyridine-4-carboxamide

Cat. No. B294013
M. Wt: 352.2 g/mol
InChI Key: CESFFPZZUBVPIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-{[(2,4-dichlorophenyl)carbonyl]amino}propyl)pyridine-4-carboxamide, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. This compound has been widely used in scientific research to study the role of adenosine receptors in various physiological and pathological processes.

Mechanism of Action

N-(3-{[(2,4-dichlorophenyl)carbonyl]amino}propyl)pyridine-4-carboxamide acts as a competitive antagonist of the adenosine A1 receptor, blocking the binding of adenosine to the receptor. This results in a decrease in the activation of downstream signaling pathways that are involved in various physiological processes.
Biochemical and Physiological Effects:
N-(3-{[(2,4-dichlorophenyl)carbonyl]amino}propyl)pyridine-4-carboxamide has been shown to have a number of biochemical and physiological effects, including the inhibition of cardiac function, the regulation of cerebral blood flow, and the modulation of pain perception. N-(3-{[(2,4-dichlorophenyl)carbonyl]amino}propyl)pyridine-4-carboxamide has also been shown to have a role in the regulation of sleep and wakefulness.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3-{[(2,4-dichlorophenyl)carbonyl]amino}propyl)pyridine-4-carboxamide in lab experiments is its high selectivity for the adenosine A1 receptor. This allows researchers to specifically study the effects of adenosine A1 receptor activation without the interference of other signaling pathways. However, one limitation of using N-(3-{[(2,4-dichlorophenyl)carbonyl]amino}propyl)pyridine-4-carboxamide is its low solubility in aqueous solutions, which can make it difficult to work with in some experimental setups.

Future Directions

There are a number of future directions for research on N-(3-{[(2,4-dichlorophenyl)carbonyl]amino}propyl)pyridine-4-carboxamide. One area of interest is the role of adenosine A1 receptors in the regulation of inflammation and immune responses. Another area of interest is the development of new analogs of N-(3-{[(2,4-dichlorophenyl)carbonyl]amino}propyl)pyridine-4-carboxamide with improved pharmacological properties, such as increased solubility and selectivity. Additionally, there is interest in using N-(3-{[(2,4-dichlorophenyl)carbonyl]amino}propyl)pyridine-4-carboxamide as a tool for the development of new therapeutic agents for the treatment of various diseases and conditions.

Synthesis Methods

N-(3-{[(2,4-dichlorophenyl)carbonyl]amino}propyl)pyridine-4-carboxamide can be synthesized through a multi-step process involving the reaction of 2,4-dichlorobenzoyl chloride with 3-aminopropylpyridine, followed by the reaction of the resulting intermediate with 4-cyanopyridine. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.

Scientific Research Applications

N-(3-{[(2,4-dichlorophenyl)carbonyl]amino}propyl)pyridine-4-carboxamide has been widely used in scientific research to study the role of adenosine A1 receptors in various physiological and pathological processes. For example, N-(3-{[(2,4-dichlorophenyl)carbonyl]amino}propyl)pyridine-4-carboxamide has been used to investigate the effects of adenosine A1 receptor activation on cardiac function, cerebral blood flow, and pain perception. N-(3-{[(2,4-dichlorophenyl)carbonyl]amino}propyl)pyridine-4-carboxamide has also been used to study the role of adenosine A1 receptors in the regulation of sleep and wakefulness.

properties

Molecular Formula

C16H15Cl2N3O2

Molecular Weight

352.2 g/mol

IUPAC Name

N-[3-[(2,4-dichlorobenzoyl)amino]propyl]pyridine-4-carboxamide

InChI

InChI=1S/C16H15Cl2N3O2/c17-12-2-3-13(14(18)10-12)16(23)21-7-1-6-20-15(22)11-4-8-19-9-5-11/h2-5,8-10H,1,6-7H2,(H,20,22)(H,21,23)

InChI Key

CESFFPZZUBVPIG-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)NCCCNC(=O)C2=CC=NC=C2

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)NCCCNC(=O)C2=CC=NC=C2

Origin of Product

United States

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